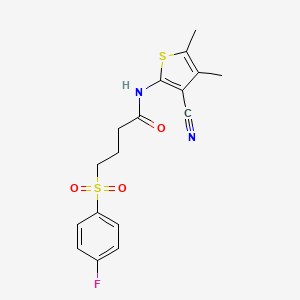

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS: 941901-12-8) is a synthetic organic compound with the molecular formula C₁₇H₁₇FN₂O₃S₂ and a molecular weight of 380.46 g/mol. Its structure features a thiophene ring substituted with cyano (-CN) and methyl groups at positions 3, 4, and 5, linked via a butanamide chain to a 4-fluorophenyl sulfonyl group. This compound is categorized as a research chemical, explicitly intended for non-human or non-animal applications .

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S2/c1-11-12(2)24-17(15(11)10-19)20-16(21)4-3-9-25(22,23)14-7-5-13(18)6-8-14/h5-8H,3-4,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIXMKCPIQKMPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide.

Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a sulfonylation reaction, where a sulfonyl chloride reacts with the thiophene derivative.

Formation of the Butanamide Moiety: The final step involves the formation of the butanamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. For example, its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases.

Industry

In industrial applications, the compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the compound.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The cyano group and the sulfonyl moiety might play crucial roles in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups include:

- Cyano group (-CN) on the thiophene ring.

- 4-Fluorophenyl sulfonyl group (-SO₂-C₆H₄-F).

- Butanamide chain connecting the thiophene and sulfonyl moieties.

Comparisons with analogous compounds from the literature are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Sulfonyl Group Prevalence : The 4-fluorophenyl sulfonyl group is a shared feature in the target compound, para-fluorobutyrylfentanyl , and triazole-thiones . This group enhances metabolic stability and influences electronic properties.

Heterocyclic Cores : The target’s thiophene ring differs from piperazine (in 6d ), piperidine (in fentanyl analogs ), and triazole (in compounds). These cores dictate target specificity—e.g., piperazine/piperidine derivatives often target neurological receptors, while thiophenes may modulate kinase or enzyme activity.

Functional Group Variations: The cyano group in the target compound is absent in most analogs, except in nitrile-containing pharmaceuticals. This group increases polarity and may influence binding affinity. Chloro substituents (e.g., in 3-chloro-N-phenyl-phthalimide ) contrast with the target’s fluorine, highlighting halogen-dependent reactivity and steric effects.

Physicochemical Properties

- Molecular Weight : The target (380.46 g/mol) is heavier than 3-chloro-N-phenyl-phthalimide (257.67 g/mol) but lighter than para-fluorobutyrylfentanyl (376.48 g/mol) .

- Polarity: The cyano and sulfonyl groups increase the target’s polarity compared to non-polar analogs like benzhydrylpiperazine derivatives .

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, a cyano group, and a sulfonamide moiety, which contribute to its unique chemical properties. The presence of these functional groups is believed to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H17FN2O2S |

| Molecular Weight | 334.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For example, its sulfonamide group may facilitate interactions with carbonic anhydrases or other similar enzymes, modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the incorporation of thiophene rings has been associated with increased activity against a range of bacteria and fungi. Although specific data on this compound's antimicrobial efficacy is limited, it is hypothesized to possess similar properties based on structural analogs.

Anticancer Properties

Studies have shown that sulfonamide derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. In vitro assays have demonstrated that related compounds can inhibit tumor cell proliferation through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins. Further research is needed to establish the specific anticancer effects of this compound.

Neuroprotective Effects

There is emerging evidence that compounds targeting neurodegenerative pathways may provide neuroprotective benefits. The potential application of this compound in treating conditions like Alzheimer's disease or multiple sclerosis has been suggested but requires extensive investigation.

Case Studies and Research Findings

- Antimicrobial Screening : A study involving a series of thiophene-based compounds found that modifications to the thiophene ring significantly affected antimicrobial potency. While specific data on this compound was not available, related compounds demonstrated promising results against Gram-positive and Gram-negative bacteria.

- Anticancer Activity : In a comparative study of sulfonamide derivatives, several compounds were shown to inhibit the growth of various cancer cell lines by inducing apoptosis. The exact IC50 values for this compound remain to be determined through targeted assays.

- Neuroprotective Studies : A recent investigation into neuroprotective agents highlighted the role of thiophene derivatives in modulating neuroinflammatory responses. While direct studies on this compound are lacking, it is posited that its structural characteristics may confer similar protective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.